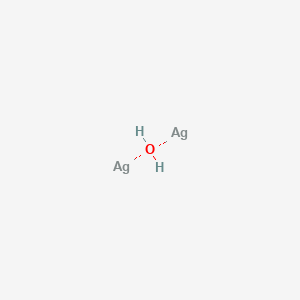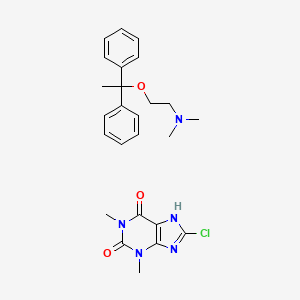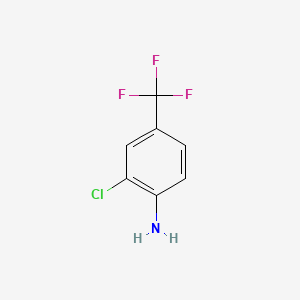
2-Cloro-4-(trifluorometil)anilina
Descripción general
Descripción
2-Chloro-4-(trifluoromethyl)aniline, also known as 4-Amino-3-chlorobenzotrifluoride, is an organic compound with the molecular formula C7H5ClF3N. It is a derivative of aniline where the hydrogen atoms on the benzene ring are substituted by a chlorine atom and a trifluoromethyl group. This compound is widely used in various chemical industries due to its unique properties .
Aplicaciones Científicas De Investigación
2-Chloro-4-(trifluoromethyl)aniline has several applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-4-(trifluoromethyl)aniline is the respiratory system . This compound interacts with the respiratory system, causing changes in its function.
Mode of Action
It is known that this compound interacts with the respiratory system
Action Environment
The action, efficacy, and stability of 2-Chloro-4-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, this compound should be kept away from open flames, hot surfaces, and sources of ignition. It should be stored in a dry, cool, and well-ventilated place
Análisis Bioquímico
Biochemical Properties
2-Chloro-4-(trifluoromethyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of 2-Chloro-4-(trifluoromethyl)aniline on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2-Chloro-4-(trifluoromethyl)aniline can lead to alterations in the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. Additionally, it can disrupt normal cellular metabolism by interfering with mitochondrial function .
Molecular Mechanism
At the molecular level, 2-Chloro-4-(trifluoromethyl)aniline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism. This inhibition can result in the accumulation of toxic metabolites, thereby affecting cellular health. Furthermore, 2-Chloro-4-(trifluoromethyl)aniline can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-4-(trifluoromethyl)aniline in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure can lead to cumulative effects on cellular function, such as increased oxidative stress and mitochondrial dysfunction .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(trifluoromethyl)aniline vary with different dosages in animal models. At low doses, it may have minimal impact on overall health, while higher doses can lead to significant toxic effects. For instance, high doses of 2-Chloro-4-(trifluoromethyl)aniline have been associated with liver toxicity, characterized by elevated liver enzymes and histopathological changes. Additionally, threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects .
Metabolic Pathways
2-Chloro-4-(trifluoromethyl)aniline is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism is crucial for its detoxification and elimination from the body .
Transport and Distribution
The transport and distribution of 2-Chloro-4-(trifluoromethyl)aniline within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and mitochondria. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes .
Subcellular Localization
2-Chloro-4-(trifluoromethyl)aniline exhibits specific subcellular localization patterns, which are essential for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, the compound may accumulate in the mitochondria, where it can interfere with mitochondrial respiration and energy production. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Chloro-4-(trifluoromethyl)aniline can be synthesized through several methods. One common method involves the nitration of 2-chloro-4-(trifluoromethyl)toluene followed by reduction of the nitro group to an amine . Another method includes the direct amination of 2-chloro-4-(trifluoromethyl)benzene using ammonia under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, the production of 2-Chloro-4-(trifluoromethyl)aniline often involves the chlorination of 4-(trifluoromethyl)aniline using chlorine gas in the presence of a catalyst such as iron or ferric chloride . The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro compounds.
Reduction Reactions: It can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.
Oxidation Reactions: Products include nitro derivatives of the original compound.
Reduction Reactions: Products include fully reduced amines.
Comparación Con Compuestos Similares
4-Chloro-2-(trifluoromethyl)aniline: Similar in structure but with different positional isomers.
2-Bromo-5-(trifluoromethyl)aniline: Contains a bromine atom instead of chlorine.
2-Fluoro-4-(trifluoromethyl)aniline: Contains a fluorine atom instead of chlorine.
Uniqueness: 2-Chloro-4-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .
Propiedades
IUPAC Name |
2-chloro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBUTABXEITVNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192922 | |
| Record name | 2-Chloro-4-trifluoromethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39885-50-2 | |
| Record name | 2-Chloro-4-trifluoromethylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39885-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-trifluoromethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039885502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-trifluoromethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-trifluoromethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-4-TRIFLUOROMETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D67KX3WQ3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 2-chloro-4-(trifluoromethyl)aniline into cinnamide derivatives affect their fungicidal activity?
A1: Research suggests that incorporating 2-chloro-4-(trifluoromethyl)aniline into the structure of cinnamide derivatives can significantly enhance their fungicidal activity. For example, compounds featuring both 2-chloro-4-(trifluoromethyl)aniline and a chiral 2-methyl-2,3-diol-5-pentyl moiety demonstrated potent in vivo activity against Sclerotinia sclerotiorum and Pseudoperonspora cubensis. Specifically, compounds with this structure achieved 100% inhibition of P. cubensis at a concentration of 400 μg/mL. [] This highlights the potential of 2-chloro-4-(trifluoromethyl)aniline as a building block for developing new and effective fungicides.
Q2: What is the role of 2-chloro-4-(trifluoromethyl)aniline in the synthesis of triazine-based antifungal agents?
A2: 2-Chloro-4-(trifluoromethyl)aniline acts as a nucleophilic reagent in the synthesis of novel triazine-based antifungal agents. [] It reacts with 2,4,6-trichloro-1,3,5-triazine in an alkaline environment, alongside other nucleophiles like 4-methoxy-2-aminobenzothiazole and phenyl-substituted thioureas. This reaction yields 2-(4-methoxybenzothiazol-2′-ylamino)-4-(phenylthioureido)-6-(substituted thioureido)-1,3,5-triazines. These newly synthesized compounds have shown promising antifungal activity against Alternaria alternata, Aspergillus niger, and Macrofomina. [] This research demonstrates the utility of 2-chloro-4-(trifluoromethyl)aniline in constructing diverse triazine derivatives for potential antifungal applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

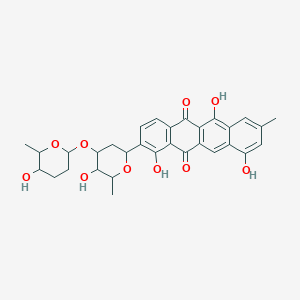
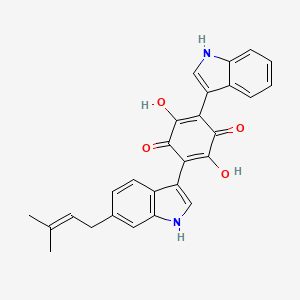
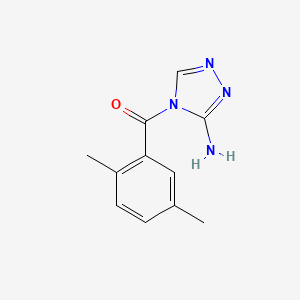
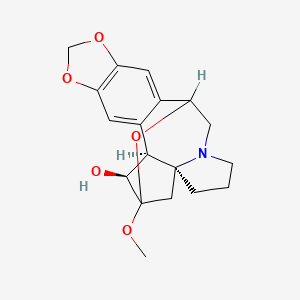
METHANONE](/img/structure/B1199860.png)

